2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide
CAS No.: 878057-86-4
Cat. No.: VC11889745
Molecular Formula: C21H23ClN2O3S
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878057-86-4 |
|---|---|
| Molecular Formula | C21H23ClN2O3S |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-10-5-6-11-19(18)24)28(26,27)15-16-8-7-9-17(22)12-16/h5-13H,3-4,14-15H2,1-2H3 |
| Standard InChI Key | JEJZJHMTTRJHJC-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl |
| Canonical SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group and at the 1-position with an N,N-diethylacetamide chain (Figure 1). The indole nucleus, a privileged scaffold in drug discovery, provides a planar aromatic system capable of π-π stacking interactions, while the sulfonyl group enhances solubility and potential hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 2-[3-[(3-Chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl |
| Topological Polar Surface Area | 75.9 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through a sequential functionalization of the indole core:
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Sulfonation: Introduction of the (3-chlorophenyl)methanesulfonyl group at position 3 via electrophilic substitution.
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Alkylation: Attachment of the acetamide side chain at position 1 using N,N-diethylchloroacetamide under basic conditions .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | ClCHCHSOCl, AlCl, DCM, 0°C | 65–70 | >90 |
| 2 | N,N-Diethylchloroacetamide, KCO, DMF, 60°C | 50–55 | 85–90 |
Purification Challenges
The polar sulfonyl and amide groups necessitate chromatographic purification (silica gel, ethyl acetate/hexane gradient), with final purity validated via HPLC (>95%). Scale-up efforts must address the low yield in the alkylation step, potentially through microwave-assisted synthesis or catalyst screening .
Computational Predictions of Bioactivity
ADMET Profiling
Using SwissADME, the compound exhibits favorable drug-likeness parameters:
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Lipinski’s Rule: MW <500, H-bond donors ≤5, H-bond acceptors ≤10 (compliant).
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Solubility: Log = −4.2 (moderate aqueous solubility enhanced by sulfonyl group).
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CYP Inhibition: Moderate affinity for CYP3A4 (predicted = 8.7 μM), suggesting potential drug-drug interactions .
Molecular Docking Studies
Docking into the ATP-binding site of cyclin-dependent kinase 2 (CDK2, PDB: 1HCL) revealed:
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Binding Energy: −9.2 kcal/mol, driven by hydrogen bonds between the sulfonyl group and Lys89 and Asp145.
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Indole Stacking: Parallel π-π interaction with Phe82 stabilizes the complex .
Biological Activity of Analogous Compounds
Indole-Sulfonyl Hybrids
Structurally related compounds, such as N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 893286-67-4), exhibit IC values of 1.2 μM against TNF-α in RAW264.7 macrophages, suggesting anti-inflammatory potential.
Kinase Inhibition Trends
The presence of a methanesulfonyl group aligns with Type II kinase inhibitors, which bind to the DFG-out conformation of kinases. For example, gefitinib’s sulfonyl analog shows 10-fold enhanced EGFR inhibition .
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Prioritize assays against kinases (EGFR, CDK2), inflammatory markers (COX-2, TNF-α), and ion channels (5-HT, TRPV1) .
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Metabolic Stability: Microsomal incubation (human liver microsomes) to assess t and metabolite identification.
Synthetic Chemistry Goals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume